

An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucinamide hydrochloride*

Cat. No.: *B555007*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leucinamide hydrochloride**, a derivative of the essential amino acid L-leucine. This document collates critical physicochemical data, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways, designed to support research and development efforts.

Core Physicochemical Properties

Leucinamide hydrochloride is the hydrochloride salt of leucinamide, presenting as a white to off-white crystalline solid.^{[1][2][3]} As a derivative of L-leucine, it is utilized in biochemical research and peptide synthesis.^[4] The hydrochloride form enhances its stability and solubility. It is known to be hygroscopic.^[2]

Table 1: Physicochemical Data for **Leucinamide Hydrochloride**

Property	Value	Source(s)
CAS Number	10466-61-2	[3][4][5]
Molecular Formula	C ₆ H ₁₄ N ₂ O · HCl	[2][3][5]
Molecular Weight	166.65 g/mol	[3][6]
Appearance	White to off-white crystalline powder/solid	[1][2][3]
Melting Point	216 - 256 °C (range from various sources)	[1][2][4]
Solubility	Soluble in DMSO.[7] Described as having "very faint turbidity in Water".[8] The hydrochloride salt form is intended to enhance aqueous solubility.[9]	
Optical Rotation	[α] ²⁴ D: +12.0° (c=0.50, methanol)	[4]
	[α] ²⁵ D: +10° (c=5, H ₂ O)	
	[α] ²⁰ D: +9.8° (c=5, H ₂ O)	[10]

Spectral Data Summary

Spectral analysis is crucial for the structural confirmation and purity assessment of **Leucinamide hydrochloride**.

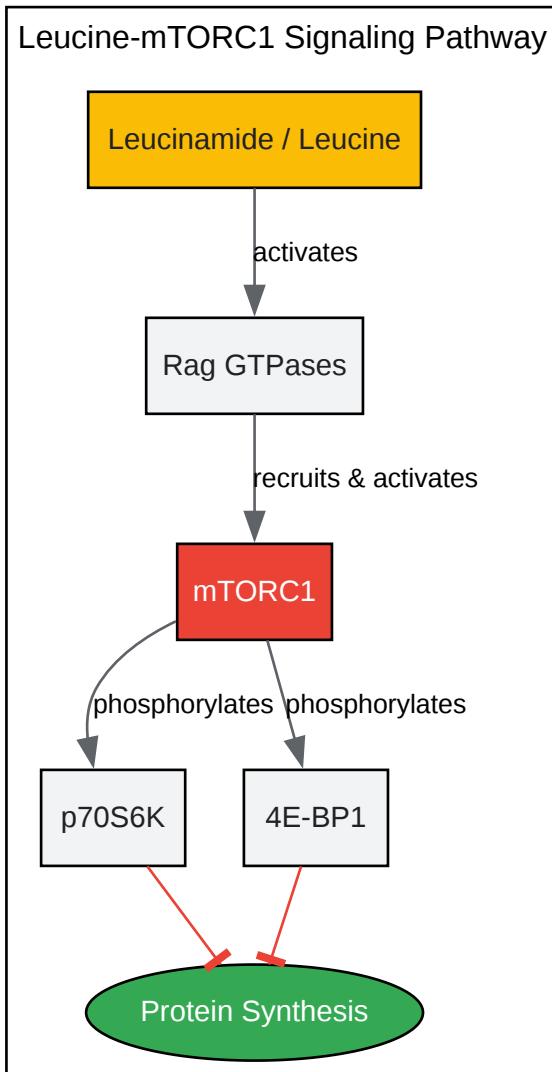
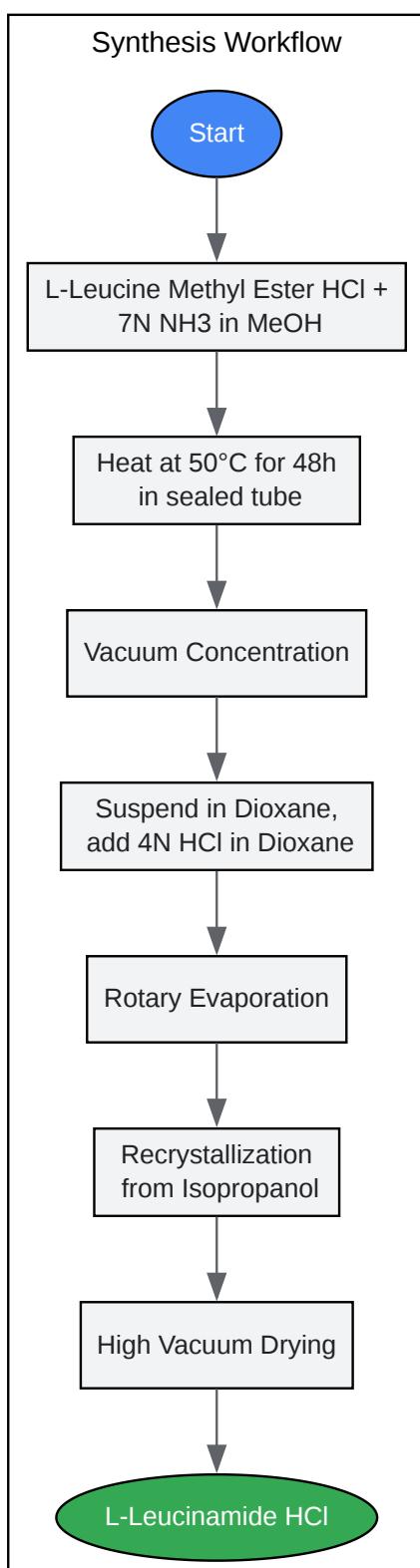
Table 2: Summary of Spectral Data

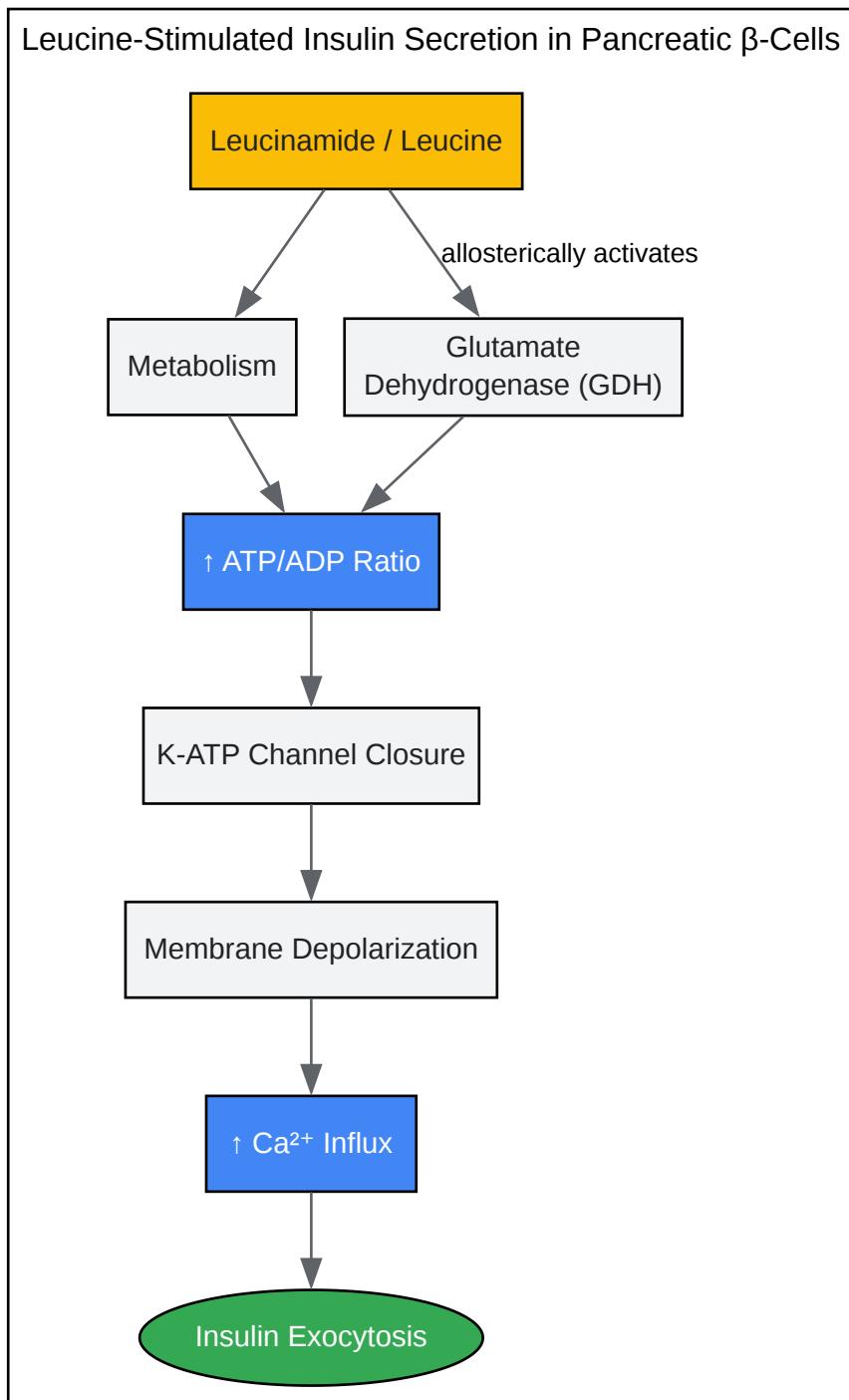
Technique	Data Summary	Source(s)
¹ H NMR	(DMSO-d ₆) δ 8.29 (br s, 3H), 7.96 (s, 1H), 7.48 (s, 1H), 3.66 (m, 1H), 1.67 (m, 1H), 1.56 (m, 2H), 0.92 (d, J=3Hz, 3H), 0.90 (d, J=3Hz, 3H)	[4]
¹³ C NMR	Data for the DL-racemic form (CAS 10466-60-1) is available and can serve as a reference. Key shifts are expected for the carbonyl, alpha-carbon, and side-chain carbons.	[11]
IR Spectroscopy	Characteristic peaks corresponding to N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups are expected.	[11][12]
Mass Spectrometry	The molecular ion peak [M] ⁺ for the free base (C ₆ H ₁₄ N ₂ O) would be approximately 130.11 m/z.	[13]

Experimental Protocols

Synthesis of L-Leucinamide Hydrochloride

This protocol is an improved version of a previously published method for the synthesis of L-**Leucinamide hydrochloride** from L-leucine methyl ester hydrochloride.[4]



Materials:


- L-leucine methyl ester hydrochloride
- Methanol (MeOH)

- 7N Ammonia in Methanol
- 1,4-Dioxane
- 4N HCl in 1,4-Dioxane
- Isopropanol
- Glass pressure tube
- Rotary evaporator
- Sonicator

Procedure:

- Add L-leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL) to a glass pressure tube.
- Add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol).
- Seal the pressure tube and heat to 50°C for 48 hours.
- After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.
- Suspend the crude product in 1,4-dioxane (10 mL).
- Convert the free base to its hydrochloride salt by adding a 4N HCl solution in 1,4-dioxane (1.7 mL, 6.8 mmol). Use sonication to facilitate mixing.
- Remove the solvent and excess HCl using a rotary evaporator. Add an additional 10 mL of 1,4-dioxane during this process to aid in the removal of excess HCl.
- Purify the final product by recrystallization from hot isopropanol. Allow the crystals to form slowly at room temperature.
- Isolate the recrystallized solid and place it under high vacuum to remove any residual solvent. The expected yield is approximately 60%.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α 2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. | Semantic Scholar [semanticscholar.org]
- 4. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Leucinamide hydrochloride(10466-61-2) IR Spectrum [m.chemicalbook.com]
- 11. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555007#leucinamide-hydrochloride-cas-number-10466-61-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com